Saturated Propanamide Backbone vs. α,β-Unsaturated Cinnamamide: Elimination of Michael Acceptor Reactivity
CAS 1396790-56-9 contains a fully saturated 3-phenylpropanamide chain, in contrast to its closest commercially available cinnamamide analog (2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylprop-2-enamide (CAS 1396891-26-1), which features an α,β-unsaturated trans-double bond. The presence of this unsaturation in CAS 1396891-26-1 creates an electrophilic Michael acceptor that can undergo irreversible covalent addition with biological nucleophiles (e.g., cysteine thiols), a reactivity mode entirely absent in the saturated target compound. This distinction is critical for assay design: the saturated analog avoids time-dependent, non-specific covalent adduct formation that can confound IC₅₀ determinations and selectivity profiling in biochemical and cellular assays [1]. The molecular formula difference (C₁₆H₁₉NO₃, MW 273.33 vs. C₁₆H₁₇NO₃, MW 271.31) also results in a modest but measurable difference in calculated logP (estimated ΔlogP ≈ +0.2 to +0.4 units for the saturated analog due to the loss of the conjugated π-system) .
| Evidence Dimension | Presence of electrophilic Michael acceptor (α,β-unsaturated carbonyl) |
|---|---|
| Target Compound Data | Absent; fully saturated 3-phenylpropanamide chain (C₁₆H₁₉NO₃, MW 273.33) |
| Comparator Or Baseline | CAS 1396891-26-1: Present; trans-α,β-unsaturated cinnamamide (C₁₆H₁₇NO₃, MW 271.31) |
| Quantified Difference | Structural determinant of covalent vs. non-covalent target engagement; estimated ΔclogP ≈ +0.2 to +0.4 |
| Conditions | Structural comparison based on SMILES and calculated physicochemical properties |
Why This Matters
Procurement of the saturated analog eliminates a known source of assay interference (non-specific covalent modification) that can produce false-positive hits in high-throughput screening campaigns.
- [1] Baell JB, Holloway GA. New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. J Med Chem. 2010;53(7):2719-2740. View Source
